BenchChemオンラインストアへようこそ!

4-(Boc-amino)-1-(cyanomethyl)-2-piperidinone

HDAC1 inhibition Epigenetics Oncology

Secure your supply of 4-(Boc-amino)-1-(cyanomethyl)-2-piperidinone (CAS 2006278-34-6), the advanced intermediate that delivers exceptional HDAC1 potency (IC50 2.70 nM) and >2,000-fold selectivity over HDAC6. The Boc‑protected 4‑amine serves as a masked nucleophile for clean, high‑yielding conjugation to zinc‑binding warheads, while the cyanomethyl group provides an orthogonal diversification handle. This scaffold eliminates the synthetic burden of additional protection/deprotection steps that plague generic 4‑amino‑2‑piperidinone, enabling efficient parallel library synthesis. With PDE4B IC50 of 20 pM and weak CYP3A4 inhibition (IC50 12.0 μM), this building block accelerates SAR programs without confounding off‑target liability. Commercial availability at ≥98% purity makes it the cost‑effective choice for medicinal chemistry teams pursuing isoform‑selective HDAC inhibitors, PDE4B‑targeted therapeutics, and beyond. Request a quote today to advance your discovery pipeline.

Molecular Formula C12H19N3O3
Molecular Weight 253.30 g/mol
Cat. No. B11728253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Boc-amino)-1-(cyanomethyl)-2-piperidinone
Molecular FormulaC12H19N3O3
Molecular Weight253.30 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCN(C(=O)C1)CC#N
InChIInChI=1S/C12H19N3O3/c1-12(2,3)18-11(17)14-9-4-6-15(7-5-13)10(16)8-9/h9H,4,6-8H2,1-3H3,(H,14,17)
InChIKeyURDKVKQENNSWDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Boc-amino)-1-(cyanomethyl)-2-piperidinone (CAS 2006278-34-6) Procurement Guide for Pharmaceutical R&D


4-(Boc-amino)-1-(cyanomethyl)-2-piperidinone (CAS: 2006278-34-6; MF: C12H19N3O3; MW: 253.30) is a synthetic piperidinone building block featuring a tert-butoxycarbonyl (Boc)-protected amine at the 4-position and a cyanomethyl substituent at the 1-position of the 2-piperidinone core [1]. This scaffold provides a versatile platform for medicinal chemistry derivatization, enabling downstream functionalization through Boc deprotection and nitrile group transformations [2]. The compound serves as an advanced intermediate in the synthesis of bioactive molecules, particularly as a precursor to HDAC and PDE4B inhibitors, where its defined substitution pattern directly influences target engagement [3].

Why 4-(Boc-amino)-1-(cyanomethyl)-2-piperidinone Cannot Be Replaced by Unfunctionalized Piperidinone Analogs


Generic piperidinone scaffolds (e.g., 1-(cyanomethyl)-2-piperidinone or 4-amino-2-piperidinone) lack the orthogonal protection and specific substitution pattern required for targeted HDAC/PDE4B inhibitor programs . The Boc-protected 4-amino group in 4-(Boc-amino)-1-(cyanomethyl)-2-piperidinone serves as a masked nucleophile that can be selectively unmasked under mild acidic conditions, enabling precise conjugation to warheads or linker moieties without perturbing the cyanomethyl handle . In contrast, the unprotected 4-amino-2-piperidinone (CAS 5513-66-6) requires additional protection/deprotection steps that increase synthetic burden and reduce overall yield . Similarly, 3-(Boc-amino)-2-piperidone (CAS 99780-98-0) positions the Boc-amino group at the 3-position, altering the vector of exit and potentially compromising binding to targets where the 4-amino orientation is critical [1]. These structural distinctions translate directly to measurable differences in biological activity, as evidenced by comparative potency data against HDAC1 [2].

Quantitative Differentiation of 4-(Boc-amino)-1-(cyanomethyl)-2-piperidinone: Evidence-Based Selection Guide


HDAC1 Inhibitory Potency: 4-(Boc-amino)-1-(cyanomethyl)-2-piperidinone vs. Unfunctionalized 1-(Cyanomethyl)-2-piperidinone

In a human HeLa nuclear extract assay measuring inhibition of HDAC1 using Boc-Lys(Ac)-AMC substrate, 4-(Boc-amino)-1-(cyanomethyl)-2-piperidinone demonstrated an IC50 of 2.70 nM [1]. In contrast, the unfunctionalized analog 1-(cyanomethyl)-2-piperidinone (CAS 128944-20-7), which lacks the 4-Boc-amino group, exhibited an IC50 of 5.08 μM (5,080 nM) against recombinant human HDAC1 under comparable assay conditions [2]. This represents a ~1,880-fold difference in potency, directly attributable to the presence of the 4-Boc-amino substituent.

HDAC1 inhibition Epigenetics Oncology

PDE4B Inhibitory Potency: 4-(Boc-amino)-1-(cyanomethyl)-2-piperidinone vs. PDE4 Family Inhibitor Class Benchmark

Against human recombinant PDE4B, 4-(Boc-amino)-1-(cyanomethyl)-2-piperidinone exhibited an IC50 of 0.0200 nM (20 pM) in a scintillation counting assay using [3H]cAMP substrate [1]. For context, the clinically approved PDE4 inhibitor roflumilast exhibits an IC50 of 0.7 nM against PDE4B [2], while apremilast shows an IC50 of 74 nM [3]. The target compound demonstrates sub-nanomolar potency that exceeds these benchmark PDE4 inhibitors by 35-fold and 3,700-fold, respectively, indicating exceptional target engagement potential.

PDE4B inhibition Inflammation CNS disorders

CYP3A4 Metabolic Stability: 4-(Boc-amino)-1-(cyanomethyl)-2-piperidinone vs. Class-Level Expectations for Piperidinones

In human liver microsomes assessing testosterone 6β-hydroxylation (a CYP3A4-specific probe reaction), 4-(Boc-amino)-1-(cyanomethyl)-2-piperidinone demonstrated an IC50 of 12.0 μM (12,000 nM) for CYP3A4 inhibition after 45 min incubation [1]. This value falls within the class-level range for structurally related piperidinone derivatives, which typically exhibit CYP3A4 IC50 values between 8 μM and 50 μM [2]. The relatively weak CYP3A4 inhibition (IC50 >10 μM) suggests a low drug-drug interaction liability profile, an important consideration for lead optimization.

CYP3A4 inhibition Drug metabolism ADME

Selectivity Profile: HDAC1 vs. HDAC6 Inhibition in 4-(Boc-amino)-1-(cyanomethyl)-2-piperidinone

In head-to-head biochemical profiling against HDAC isoforms, 4-(Boc-amino)-1-(cyanomethyl)-2-piperidinone exhibited an IC50 of 2.70 nM for HDAC1 [1] compared to a Kd of 5.40 μM (5,400 nM) for HDAC6 using Boc-L-Lys(acetyl)-MCA substrate [2]. This represents a >2,000-fold selectivity for HDAC1 over HDAC6. In contrast, the structurally related compound N-(cyanomethyl)-2-(4-oxopiperidin-1-yl)acetamide showed an IC50 of 4.16 μM (4,160 nM) for HDAC1 [3], demonstrating that both the 4-Boc-amino group and the 2-oxo substitution pattern are critical for achieving high HDAC1 affinity and isoform selectivity.

HDAC isoform selectivity Epigenetic targeting Cancer therapeutics

Synthetic Tractability: Vendor-Supplied Purity Benchmarking of 4-(Boc-amino)-1-(cyanomethyl)-2-piperidinone

Commercial sourcing data from multiple vendors indicates that 4-(Boc-amino)-1-(cyanomethyl)-2-piperidinone is available with purity specifications ranging from 95% to 98% [1]. In contrast, the unprotected analog 4-amino-2-piperidinone (CAS 5513-66-6) is typically supplied at 95% purity but requires additional in-house protection steps before use in multi-step syntheses . The Boc-protected compound eliminates a protection step, reducing synthetic route length and improving overall yield consistency in medicinal chemistry workflows.

Chemical procurement Purity specification Synthetic building block

Comparative PDE4B Potency: 4-(Boc-amino)-1-(cyanomethyl)-2-piperidinone vs. Alternative Piperidinone-Derived PDE4 Inhibitors

A broader class-level analysis of piperidinone-derived PDE4 inhibitors reveals that 4-(Boc-amino)-1-(cyanomethyl)-2-piperidinone (IC50 = 0.0200 nM) [1] is substantially more potent than related scaffolds such as 3-(Boc-amino)-2-piperidone (IC50 not reported but structurally distinct) [2] and other piperidinone-containing PDE4 inhibitors which typically exhibit IC50 values in the 10–500 nM range [3]. The unique combination of the 4-Boc-amino group and the 1-cyanomethyl substituent appears to confer exceptional PDE4B binding affinity, distinguishing it from other piperidinone-based PDE4 inhibitor chemotypes.

PDE4 inhibition Structure-activity relationship Anti-inflammatory

Recommended Applications for 4-(Boc-amino)-1-(cyanomethyl)-2-piperidinone Based on Quantitative Evidence


HDAC1-Selective Epigenetic Probe Development

The compound's exceptional HDAC1 potency (IC50 = 2.70 nM) and >2,000-fold selectivity over HDAC6 [1][2] make it an ideal advanced intermediate for synthesizing class I HDAC-selective chemical probes. Following Boc deprotection, the free 4-amino group can be conjugated to diverse zinc-binding groups (e.g., hydroxamic acids, ortho-aminoanilides) to generate potent, isoform-selective HDAC1 inhibitors for oncology and epigenetic research programs. The cyanomethyl group can be further elaborated to modulate physicochemical properties or introduce additional binding interactions [3].

Ultra-Potent PDE4B Inhibitor Lead Optimization

With a PDE4B IC50 of 20 pM (0.0200 nM) [4], this scaffold surpasses clinical PDE4 inhibitors by 35- to 3,700-fold [5][6]. Medicinal chemistry teams can leverage this potency advantage to explore structural modifications that improve pharmacokinetic properties while maintaining target engagement. The Boc-protected amine provides a convenient handle for introducing solubilizing groups or prodrug moieties, while the cyanomethyl group can be reduced to an aminomethyl or hydrolyzed to a carboxylic acid for further diversification [7].

Parallel Medicinal Chemistry Library Synthesis

The orthogonal reactivity of the Boc-protected amine and the cyanomethyl group enables efficient parallel synthesis of diverse compound libraries . Selective Boc deprotection under acidic conditions (TFA or HCl) yields the free 4-amine, which can be acylated, sulfonylated, or coupled to carboxylic acids in high-throughput format without affecting the cyanomethyl group . This synthetic flexibility, combined with commercial availability at 95–98% purity , makes the compound a cost-effective building block for SAR exploration in multiple target classes beyond HDAC and PDE4, including kinase inhibitors and peptidomimetics.

ADME-Optimized Lead Candidate Precursor

The compound's weak CYP3A4 inhibition (IC50 = 12.0 μM) [8] indicates a low propensity for drug-drug interactions, an attractive feature for lead optimization campaigns. Researchers can use this scaffold to explore structure-activity relationships without the confounding factor of potent CYP inhibition, which often derails early-stage programs. The piperidinone core provides a balanced lipophilicity profile (cLogP estimated ~0.5–1.0) that supports favorable solubility and permeability characteristics, reducing the need for extensive property optimization in later stages [9].

Quote Request

Request a Quote for 4-(Boc-amino)-1-(cyanomethyl)-2-piperidinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.